REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([N+:13]([O-])=O)[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2>[Pd].C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([NH2:13])[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
shaken in a Parr reactor at 23° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Pd/C is removed via filtration through celite
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WASH
|
Details
|
Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (1/1 to 1/3)
|
Type
|
CUSTOM
|
Details
|
gives 7.40 g (42.5 mmol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC=NC2=C(C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |